molecular formula C25H18ClF2N5O2 B2398173 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide CAS No. 902962-67-8

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide

Cat. No.: B2398173
CAS No.: 902962-67-8
M. Wt: 493.9
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Description

This compound, 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide, is a recognized and potent inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway. Its primary research value lies in probing the role of PAK4 in cancer cell proliferation, survival, and invasion . By selectively inhibiting PAK4, this compound disrupts downstream effectors such as β-catenin and cofilin, leading to the induction of apoptosis and the suppression of anchorage-independent growth in susceptible cancer models . It serves as a critical chemical tool for elucidating the mechanisms of tumorigenesis driven by dysregulated cytoskeletal dynamics and for validating PAK4 as a therapeutic target in various cancers, including pancreatic, breast, and non-small cell lung cancer. Research utilizing this inhibitor is focused on understanding signaling cascades involved in metastasis and on developing novel targeted anti-cancer strategies.

Properties

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N5O2/c26-18-7-3-1-5-15(18)14-32-24(35)17-6-2-4-8-21(17)33-22(30-31-25(32)33)11-12-23(34)29-16-9-10-19(27)20(28)13-16/h1-10,13H,11-12,14H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCRJQAZJOTGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The triazolo[4,3-a]quinazolinone nucleus is typically constructed via cyclocondensation reactions. A common approach involves treating anthranilic acid derivatives with hydrazine hydrate to form quinazolin-4(3H)-one intermediates, followed by triazole ring closure. For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized by reacting methyl anthranilate with indole-3-carbaldehyde under acidic conditions. Adapted to the target compound, this method would require:

  • Quinazolinone formation : Reacting 2-aminobenzophenone derivatives with urea or thiourea in refluxing acetic acid.
  • Triazole annulation : Treating the quinazolinone intermediate with hydrazine and a cyclizing agent (e.g., carbon disulfide) to form thetriazolo[4,3-a]quinazolin-5-one framework.

Key challenges include regioselectivity during triazole ring formation and byproduct generation from competing reaction pathways.

Palladium-Catalyzed Cross-Coupling for Chlorophenylmethyl Substitution

Introducing the 2-chlorophenylmethyl group at position 4 demands precise functionalization. Patent US20210094954A1 discloses a method where quinazolinone intermediates undergo alkylation with 2-chlorobenzyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., K2CO3) in dimethylformamide (DMF) at 80–100°C. Yields for analogous reactions range from 65% to 78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Propanamide Side Chain Installation

Carbodiimide-Mediated Amidation

The propanamide moiety is introduced via coupling between 3-carboxypropyl intermediates and 3,4-difluoroaniline. A representative protocol from CN104987297A involves:

  • Activation of the carboxylic acid : Treating 3-(4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl)propanoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 0–5°C.
  • Nucleophilic substitution : Adding 3,4-difluoroaniline dropwise and stirring at room temperature for 12–16 hours.
    Purification via vacuum distillation and recrystallization from ethanol yields the final product with >99% purity, albeit at a moderate yield of 60–65%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate amidation. In a modified approach, the carboxylic acid and amine are mixed with HATU as a coupling agent in dichloromethane (DCM), irradiated at 100 W for 10 minutes. This reduces reaction time from hours to minutes and improves yields to 75–80%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield Source
Reaction Temperature 80–100°C (alkylation) Maximizes Pd catalysis efficiency
Solvent for Amidation THF/DCM (2:1) Enhances solubility of intermediates
Microwave Power 100–150 W Reduces side reactions

Elevated temperatures (>100°C) during alkylation risk decomposition of the triazoloquinazolinone core, while polar aprotic solvents like DMF stabilize intermediates. For amidation, solvent mixtures balancing polarity and boiling point prevent premature precipitation.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)2) paired with phosphine ligands (e.g., PPh3) improve alkylation yields by 15–20% compared to ligand-free systems. Similarly, HATU outperforms DCC in amidation due to reduced racemization and faster activation.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). Patent CN104987297A reports that two recrystallization cycles increase purity from 85% to 99%. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) validates structural integrity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.82–7.15 (m, 8H, aromatic-H), 4.62 (s, 2H, CH2), 3.45 (t, 2H, J = 6.8 Hz, COCH2).
  • MS (ESI+) : m/z 516.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride and appropriate alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The incorporation of electron-withdrawing groups, such as difluorophenyl moieties, enhances their antibacterial activity .

Anticancer Properties

The quinazoline and triazole derivatives have been studied for their anticancer potential. Compounds similar to the target molecule have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Neuroprotective Effects

Emerging studies suggest that certain triazole derivatives possess neuroprotective attributes. They may act as antagonists at various receptor sites or modulate neurotransmitter levels, thereby providing potential therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against MRSA strains. The findings revealed that compounds with a difluorophenyl group exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, outperforming standard antibiotics like vancomycin .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that certain quinazoline-triazole hybrids effectively inhibited the growth of breast cancer cells (MCF-7). The compounds induced apoptosis through mitochondrial pathways and were found to be more potent than traditional chemotherapeutics in preliminary evaluations .

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that derivatives of triazoles could reduce oxidative stress in neuronal cells. These compounds were tested in models of Alzheimer's disease and exhibited promising results in preserving cell viability and function .

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name / Identifier Core Structure R<sup>1</sup> (Position 4) R<sup>2</sup> (Propanamide Side Chain) Molecular Weight (g/mol) ChemSpider ID
Target Compound 1,2,4-Triazolo[4,3-a]quinazolin-5-one 2-Chlorobenzyl N-(3,4-Difluorophenyl) 507.93 Not provided in evidence
N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide Same core 3-Isopropoxypropyl N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl) 619.18 902934-19-4
3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide Same core 2-Chlorobenzyl N-(2-{(Furan-2-yl)methylamino}ethyl) 589.09 902965-92-8

Key Observations

Substituent Position and Halogenation: The target compound and the compound in share a 2-chlorobenzyl group at position 4, whereas the compound in substitutes this with a 3-isopropoxypropyl chain. The 3,4-difluorophenyl group in the target compound may enhance electronegativity and metabolic resistance compared to the 3-chlorophenyl-piperazine moiety in or the furan-containing side chain in .

Side Chain Modifications: The target compound’s propanamide terminates in a 3,4-difluorophenyl group, favoring hydrophobic interactions. In contrast, incorporates a piperazine ring linked to a 3-chlorophenyl group, which could confer affinity for serotonin or dopamine receptors due to structural resemblance to known pharmacophores.

Molecular Weight and Drug-Likeness :

  • The target compound (507.93 g/mol) has a lower molecular weight than (619.18 g/mol) and (589.09 g/mol), suggesting improved bioavailability under Lipinski’s Rule of Five criteria.

Hypothesized Pharmacological Implications

  • Target Compound: The 3,4-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogs, prolonging half-life. The 2-chlorobenzyl group could enhance target binding through hydrophobic or halogen-bonding interactions.
  • Compound : The piperazine-3-chlorophenyl moiety may confer CNS activity, but the bulky isopropoxypropyl substituent could limit blood-brain barrier penetration.
  • Compound : The furan-isopropylaminoethyl side chain might introduce metabolic liabilities (e.g., furan ring oxidation) but improve solubility via polar interactions.

Biological Activity

The compound 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide (CAS Number: 902962-67-8) is a member of the triazoloquinazoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H18ClF2N5O2C_{25}H_{18}ClF_2N_5O_2, with a molecular weight of 493.9 g/mol. The structure features a triazoloquinazoline core that is known for various pharmacological effects.

PropertyValue
Molecular FormulaC₃₄H₁₈ClF₂N₅O₂
Molecular Weight493.9 g/mol
CAS Number902962-67-8

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. The IC50 values for these compounds ranged from 10 to 30 µM depending on the specific modifications to the structure .

Case Study:
In a comparative study of triazoloquinazolines, it was found that those with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The presence of fluorine atoms in the phenyl substituents was correlated with increased binding affinity to target proteins involved in cancer proliferation .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. A study evaluated several quinazoline derivatives and reported varying degrees of inhibition against cyclooxygenase enzymes (COX-1 and COX-2). The tested compounds showed IC50 values ranging from 16.3% to 36.3% inhibition in inflammatory models .

Table: Inhibition Rates of Related Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A20.530.0
Compound B16.336.3
Compound C25.028.0

Antimicrobial Activity

Preliminary studies suggest that triazoloquinazolines possess antimicrobial properties as well. The compound was tested against several bacterial strains and exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have indicated that it forms stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, which can inhibit their function and lead to apoptosis in cancer cells .

Q & A

Q. What are the critical steps and optimization parameters in the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including cyclization of triazoloquinazoline cores, substitution with chlorophenylmethyl groups, and coupling with difluorophenylpropanamide. Key parameters include:

  • Temperature control (50–80°C) to prevent side reactions during cyclization .
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
  • Reaction time optimization (8–24 hours) for amide coupling steps to maximize yield (>70%) .
  • Use of coupling agents like EDCI/HOBt for efficient amide bond formation .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC : Quantifies purity (>95%) and monitors reaction progress using reverse-phase C18 columns .
  • NMR (¹H/¹³C) : Confirms regiochemistry of triazoloquinazoline and substituent orientation (e.g., 2-chlorophenyl vs. 4-chlorophenyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 546.02 m/z for C29H28ClN5O4) .
  • X-ray crystallography (if available): Resolves 3D conformation for docking studies .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes?

  • Molecular docking (AutoDock Vina) : Screens against kinase or GPCR libraries, prioritizing targets with docking scores < −8.0 kcal/mol .
  • MD simulations (GROMACS) : Assesses stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with quinazoline carbonyl) .
  • In silico ADMET prediction (SwissADME) : Evaluates bioavailability and toxicity risks .

Q. How to resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Meta-analysis of SAR datasets : Compare IC50 values for substituent variations (e.g., 2-chlorophenyl vs. 4-chlorophenyl reduces activity by 10-fold) .
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., difluorophenyl enhances selectivity over monofluorophenyl) .
  • Crystallographic validation : Resolves ambiguities in binding modes (e.g., para-substituents favoring hydrophobic pockets) .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Uses factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., maximizing yield while minimizing byproducts) .
  • Continuous-flow chemistry : Enhances reproducibility for oxidation or coupling steps (residence time: 10–30 minutes) .

Methodological Guidance

Q. How to design in vitro assays for evaluating kinase inhibition?

  • Kinase profiling (Eurofins) : Screens at 1 µM against 50+ kinases, using ADP-Glo™ assays .
  • IC50 determination : Uses 8-point dilution series (0.1–100 µM) and nonlinear regression (GraphPad Prism) .
  • Cellular assays (e.g., MTT) : Validates cytotoxicity in cancer lines (e.g., IC50 < 10 µM in HCT-116) .

Q. What strategies mitigate instability during storage?

  • Lyophilization : Preserves amorphous solid form (Tg > 50°C) with trehalose as a stabilizer .
  • HPLC stability studies : Monitors degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across analogs?

  • Orthogonal assay validation : Re-tests compounds in parallel using standardized protocols (e.g., ATP concentration fixed at 100 µM) .
  • Structural elucidation of impurities : Identifies byproducts (e.g., dehalogenated analogs) via LC-MS .
  • Meta-regression analysis : Adjusts for batch effects (e.g., solvent purity differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.